2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 2-Hydroxy-3-methoxybenzaldehyde with a hydrazone derivative. The reaction is usually carried out in the presence of a catalyst such as sodium acetate, and the reaction conditions often include refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of functional groups such as hydroxyl and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Known for its use in flavoring and fragrance industries.
3-Methoxy-2-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3-Methoxysalicylaldehyde: Utilized in the study of metal ion complexation. The uniqueness of this compound lies in its specific structural configuration and the presence of both benzaldehyde and purinyl hydrazone moieties, which contribute to its diverse reactivity and applications.
Properties
Molecular Formula |
C22H22N6O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-13-7-9-14(10-8-13)12-28-17-19(27(2)22(31)25-20(17)30)24-21(28)26-23-11-15-5-4-6-16(32-3)18(15)29/h4-11,29H,12H2,1-3H3,(H,24,26)(H,25,30,31)/b23-11+ |
InChI Key |
NERMWLYHIHPVEM-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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